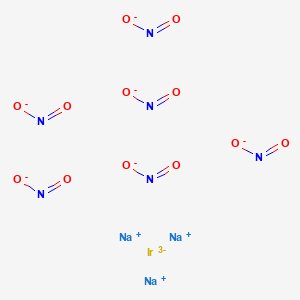
Flucarbazon
Übersicht
Beschreibung
Flucarbazone, commonly used as its sodium salt form, is a selective post-emergence herbicide. It is highly soluble in water and semi-volatile, posing a high risk of leaching to groundwater. Flucarbazone is non-persistent in soils but may be very persistent in aquatic systems. It is primarily used for controlling grass weeds and some broad-leaved weeds in cereal crops such as spring wheat, durum wheat, and winter wheat .
Wissenschaftliche Forschungsanwendungen
Flucarbazone has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of sulfonylurea herbicides.
Biology: Research focuses on its effects on plant physiology and its role in controlling weed populations.
Medicine: While primarily an herbicide, studies on its potential effects on non-target organisms, including humans, are conducted to ensure safety.
Industry: Flucarbazone is used in agricultural practices to improve crop yields by controlling weed growth .
Wirkmechanismus
Target of Action
Flucarbazone primarily targets the enzyme Acetolactate Synthase (ALS) . ALS is a key enzyme involved in the biosynthesis of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine . Inhibiting this enzyme disrupts the production of these essential amino acids, leading to the cessation of plant growth .
Mode of Action
Flucarbazone inhibits the ALS enzyme by binding to its active site, thereby preventing the normal substrate from accessing the site . This inhibition disrupts the synthesis of BCAAs, which are crucial for protein synthesis and plant growth . A specific mutation (Asp-376-Glu) in the ALS gene can lead to resistance against flucarbazone, reducing the sensitivity of the ALS enzyme to the herbicide .
Biochemical Pathways
The primary biochemical pathway affected by flucarbazone is the synthesis of BCAAs. By inhibiting the ALS enzyme, flucarbazone disrupts this pathway, leading to a deficiency in these essential amino acids . This deficiency hampers protein synthesis, affecting various downstream processes such as cell division and growth, ultimately leading to the death of the plant .
Pharmacokinetics
It is known that flucarbazone is highly soluble in water , which suggests that it can be readily absorbed and transported within the plant. More research is needed to fully understand the ADME properties of flucarbazone and their impact on its bioavailability.
Result of Action
The primary result of flucarbazone’s action is the inhibition of plant growth. By disrupting the synthesis of BCAAs, flucarbazone hampers protein synthesis, which is crucial for cell division and growth . This leads to the cessation of plant growth and eventually, the death of the plant .
Action Environment
Flucarbazone’s action can be influenced by various environmental factors. For instance, it is highly soluble in water and semi-volatile , suggesting that it could be prone to leaching in wet environments. Additionally, flucarbazone is non-persistent in soils but may be very persistent in aquatic systems . Soil characteristics, such as organic carbon content, can also affect the phytotoxicity and persistence of flucarbazone . Therefore, the efficacy and stability of flucarbazone can vary depending on environmental conditions.
Biochemische Analyse
Biochemical Properties
Flucarbazone interacts with the enzyme acetolactate synthase (ALS), inhibiting its function . ALS is a key enzyme involved in the biosynthesis of branched-chain amino acids. The inhibition of ALS by Flucarbazone leads to a deficiency of these amino acids, causing disruption in protein synthesis and plant growth .
Cellular Effects
Flucarbazone affects various types of cells and cellular processes. It influences cell function by disrupting the normal metabolic pathways, particularly those involving the synthesis of branched-chain amino acids . This disruption can impact cell signaling pathways, gene expression, and cellular metabolism, leading to inhibited growth and eventual death of the plant cells .
Molecular Mechanism
The molecular mechanism of Flucarbazone involves its binding to the ALS enzyme, inhibiting its function . This binding interaction results in the disruption of the enzyme’s normal activity, leading to a deficiency in the production of branched-chain amino acids. This deficiency then leads to disruptions in protein synthesis and plant growth .
Temporal Effects in Laboratory Settings
In laboratory settings, Flucarbazone exhibits a high degree of persistence in aquatic systems, while it is non-persistent in soils . Over time, the effects of Flucarbazone can change due to factors such as degradation and the development of resistance .
Dosage Effects in Animal Models
Currently, there is limited information available on the effects of Flucarbazone dosage in animal models. It is known that Flucarbazone has a low mammalian toxicity .
Metabolic Pathways
Flucarbazone is involved in the metabolic pathway related to the synthesis of branched-chain amino acids. It interacts with the ALS enzyme, a key enzyme in this pathway .
Transport and Distribution
It is known that Flucarbazone is highly soluble in water, which may facilitate its transport within plant tissues .
Vorbereitungsmethoden
Flucarbazone-sodium is synthesized through a series of chemical reactions involving the formation of a triazolone ring and subsequent sulfonylationThe final product is obtained as a sodium salt .
Industrial production methods focus on optimizing the yield and purity of flucarbazone-sodium. Techniques such as high-performance liquid chromatography (HPLC) are used to analyze and purify the compound .
Analyse Chemischer Reaktionen
Flucarbazone undergoes various chemical reactions, including:
Oxidation: Flucarbazone can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert flucarbazone into different reduced forms.
Substitution: Flucarbazone can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Flucarbazone is compared with other sulfonylurea herbicides such as mesosulfuron-methyl, clodinafop-propargyl, and clodinafop. While all these compounds inhibit acetolactate synthase, flucarbazone is unique in its specific molecular structure and its high solubility in water, which affects its environmental behavior and persistence .
Similar Compounds
- Mesosulfuron-methyl
- Clodinafop-propargyl
- Clodinafop
Flucarbazone’s unique properties, such as its high solubility and specific molecular interactions, make it a valuable herbicide in agricultural practices .
Eigenschaften
IUPAC Name |
3-methoxy-4-methyl-5-oxo-N-[2-(trifluoromethoxy)phenyl]sulfonyl-1,2,4-triazole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4O6S/c1-18-10(24-2)16-19(11(18)21)9(20)17-26(22,23)8-6-4-3-5-7(8)25-12(13,14)15/h3-6H,1-2H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINFBXXYGUODAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C(=O)NS(=O)(=O)C2=CC=CC=C2OC(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0043979 | |
| Record name | Flucarbazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0043979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145026-88-6 | |
| Record name | Flucarbazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145026-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flucarbazone [ISO:BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145026886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-1,2,4-Triazole-1-carboxamide, 4,5-dihydro-3-methoxy-4-methyl-5-oxo-N-[[2-(trifluoromethoxy)phenyl]sulfonyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Flucarbazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0043979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUCARBAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GWW96W33R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(4S)-1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,3-dimethyl-1-oxobutyl)[(3-methoxyphenyl)methyl]amino]-L-proline](/img/structure/B133996.png)


![3-(2-Bromopropanoyl)spiro[benzo[e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one](/img/structure/B134004.png)


